4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid
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Description
4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C16H18FN3O4S and its molecular weight is 367.4. The purity is usually 95%.
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Biological Activity
The compound 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid (CAS No. 147118-37-4) is a pyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and antiviral properties, alongside relevant structure-activity relationships (SAR).
- Molecular Formula : C16H18FN3O3S
- Molecular Weight : 351.4 g/mol
- CAS Number : 147118-37-4
Anti-inflammatory Activity
Research has shown that similar pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds with structural similarities have demonstrated potent inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds ranged around 0.04μmol, comparable to the standard drug celecoxib .
Anticancer Activity
The anticancer potential of this compound is highlighted by various studies on related pyrimidine derivatives. Notably, certain derivatives have shown cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). For example:
In a specific case study involving a related compound, significant apoptosis was induced in A549 lung cancer cells with an IC50 value of 26μM .
Antiviral Activity
Emerging research indicates that pyrimidine derivatives may also possess antiviral properties. For instance, compounds have been screened for their ability to inhibit viral replication in various assays, demonstrating effective EC50 values in the micromolar range .
Structure-Activity Relationships (SAR)
The biological activity of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid can be attributed to its structural components:
- Fluorophenyl Group : Enhances lipophilicity and may improve cell membrane penetration.
- Isopropyl Substitution : Potentially increases steric hindrance, impacting binding affinity to biological targets.
- Sulfonamide Moiety : Known for its role in enhancing pharmacological activity and selectivity.
Case Studies
- Anti-inflammatory Effects : In vivo studies demonstrated that similar pyrimidine derivatives reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties.
- Cytotoxicity Assays : In vitro assays using MTT tests revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, confirming its potential as an anticancer agent.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)22)14(10-5-7-11(17)8-6-10)19-16(18-13)20(3)25(4,23)24/h5-9H,1-4H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMLXRMRDRNBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.